molecular formula C6H6N2 B6618606 3-ethynyl-4-methyl-1H-pyrazole CAS No. 2137742-39-1

3-ethynyl-4-methyl-1H-pyrazole

Cat. No.: B6618606
CAS No.: 2137742-39-1
M. Wt: 106.13 g/mol
InChI Key: GCQAVSDYNMKHBL-UHFFFAOYSA-N
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Description

3-Ethynyl-4-methyl-1H-pyrazole: is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. This compound belongs to the pyrazole family, which is known for its versatility in organic synthesis and medicinal chemistry. Pyrazoles are often used as building blocks for more complex heterocyclic systems with significant pharmaceutical relevance .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethynyl-4-methyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of terminal alkynes with hydrazines in the presence of catalysts such as palladium or silver . Another approach involves the use of aromatic aldehydes, molecular iodine, and hydrazines to form 3,5-substituted pyrazole derivatives .

Industrial Production Methods: Industrial production of pyrazole derivatives often employs multicomponent reactions and transition-metal catalysts to achieve high yields and selectivity. These methods are designed to be scalable and cost-effective, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 3-Ethynyl-4-methyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Bromine, DMSO, oxygen.

    Reduction: Hydrogen gas, sodium borohydride.

    Substitution: Aryl halides, copper powder, palladium catalysts.

Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 3-ethynyl-4-methyl-1H-pyrazole involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biological pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

  • 4-Ethynyl-1-methyl-1H-pyrazole
  • 3-Ethynylpyridine
  • 5-Ethynyl-1-methyl-1H-imidazole

Comparison: 3-Ethynyl-4-methyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a different reactivity profile and potential for functionalization, making it valuable in various research and industrial applications .

Properties

IUPAC Name

5-ethynyl-4-methyl-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2/c1-3-6-5(2)4-7-8-6/h1,4H,2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCQAVSDYNMKHBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

106.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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